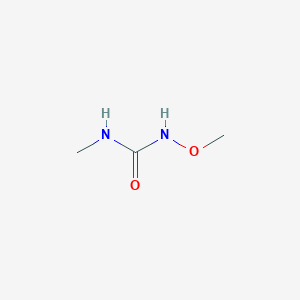

1-Methoxy-3-methylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methoxy-3-methylurea is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. (Basic) What are the established synthetic routes for 1-Methoxy-3-methylurea, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via urea linkage formation between methoxy-substituted amines and methyl isocyanates. Key steps include:

- Amine Preparation : Methoxy-substituted amines (e.g., 3-methoxyphenylamine) are synthesized through nucleophilic substitution or reductive amination.

- Urea Formation : Reaction with methyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid side reactions .

- Optimization : Yield (60–85%) depends on solvent polarity (polar aprotic solvents preferred), stoichiometric ratios (1:1.2 amine:isocyanate), and catalyst use (e.g., triethylamine for acid scavenging) .

Critical Parameters :

- Temperature : >25°C accelerates decomposition; <0°C slows reactivity.

- Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. (Basic) How is this compound characterized structurally and functionally in academic research?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95% for biological assays) .

Functional Analysis :

- Solubility : LogP ~0.8 (predicted) suggests moderate hydrophilicity; experimental solubility in DMSO >50 mg/mL .

Q. (Advanced) What reaction mechanisms govern the stability of this compound under physiological conditions?

Methodological Answer:

- Hydrolysis : Urea bonds hydrolyze in acidic/basic conditions via:

- Analytical Tracking : Use LC-MS to monitor degradation products; stabilize with buffers (pH 6–8) in biological assays .

Q. (Advanced) How can researchers evaluate the biological activity of this compound, given structural analogs with reported enzyme inhibition?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC₅₀ values compared to analogs (e.g., 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea IC₅₀ = 12 µM) .

- Cytotoxicity : MTT assay in HEK293 cells (48-hr exposure; EC₅₀ >100 µM suggests low toxicity) .

- SAR Studies : Modify methoxy/methyl groups to assess impact on activity. For example, bulkier substituents reduce solubility but enhance target binding .

Q. (Advanced) How should contradictions in reported physicochemical or biological data for this compound be resolved?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., solvent purity in NMR, cell lines in bioassays). Discrepancies in logP may arise from calculation methods (experimental vs. computational) .

- Replication : Reproduce synthesis and testing in controlled settings (e.g., standardized HPLC gradients).

- Meta-Analysis : Use databases like PubChem to aggregate data (e.g., melting point ranges: 98–102°C) and identify outliers .

属性

CAS 编号 |

33024-79-2 |

|---|---|

分子式 |

C3H8N2O2 |

分子量 |

104.11 g/mol |

IUPAC 名称 |

1-methoxy-3-methylurea |

InChI |

InChI=1S/C3H8N2O2/c1-4-3(6)5-7-2/h1-2H3,(H2,4,5,6) |

InChI 键 |

OWRHJTUZVUYYNA-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)NOC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。